3-(2,4-Dinitrophenoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dinitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-3-4-11(10(6-8)14(17)18)19-9-2-1-5-12-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSDMJVVVJKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297746 | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40604-27-1 | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2,4 Dinitrophenoxy Pyridine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryloxy-Pyridine Bond Formation
The formation of the aryloxy-pyridine bond in 3-(2,4-dinitrophenoxy)pyridine is a classic example of nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The electron-deficient nature of the pyridine (B92270) ring, particularly when activated by electron-withdrawing groups, makes it susceptible to nucleophilic attack. pearson.com
Influence of Substituent Effects on Reaction Efficiency and Regioselectivity
The efficiency and regioselectivity of SNAr reactions on pyridine rings are significantly influenced by the nature and position of substituents. Electron-withdrawing groups on the pyridine ring enhance its reactivity towards nucleophiles. masterorganicchemistry.comlibretexts.org For instance, the presence of a nitro group can substantially increase the rate of substitution. libretexts.org
In the case of disubstituted pyridines, such as 3-substituted 2,6-dichloropyridines, the regioselectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net Bulky substituents at the 3-position can direct the incoming nucleophile to the 6-position. researchgate.net The choice of solvent also plays a crucial role in determining the regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) shows different regioselectivity in different solvents, with the solvent's hydrogen-bond acceptor ability being a key factor. researchgate.net
Optimized Reaction Conditions for High-Yield Synthesis
Optimizing reaction conditions is crucial for achieving high yields in the synthesis of aryloxy-pyridines. This often involves the careful selection of solvents, bases, and temperature. For instance, the synthesis of 2-phenoxypyridine (B1581987) derivatives has been achieved using aryne chemistry with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410) in acetonitrile (B52724) at room temperature. researchgate.net Microwave irradiation has also been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se
The reactivity of halopyridines in SNAr reactions can vary depending on the halogen. While fluoride is often the best leaving group in SNAr reactions due to the high electronegativity of fluorine making the attached carbon highly electrophilic, the rate-determining step can vary with different nucleophiles. masterorganicchemistry.comsci-hub.se
Synthesis of Precursor N-(2,4-Dinitrophenyl)pyridinium Salts
A key precursor in some synthetic routes to substituted pyridinium (B92312) compounds is the N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a Zincke salt. researchgate.netenamine.net
Application and Mechanistic Insights of the Zincke Reaction in N-Arylation
The Zincke reaction involves the transformation of a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine. wikipedia.org This reaction proceeds through the formation of an N-(2,4-dinitrophenyl)pyridinium salt. wikipedia.org This salt is highly electrophilic and can then react with a primary amine in an amine exchange process to yield the desired N-substituted pyridinium salt. researchgate.netenamine.netmdpi.com The mechanism is an example of an addition of nucleophile, ring opening, and ring closing (ANRORC) process. wikipedia.org
The Zincke reaction is a versatile method for preparing a variety of N-aryl and N-alkyl pyridinium salts. researchgate.netrsc.org
Alternative Synthetic Routes to N-Substituted Pyridinium Compounds
Besides the Zincke reaction, other methods exist for the synthesis of N-substituted pyridinium compounds. The Menschutkin reaction, an SN2 reaction between a pyridine derivative and an alkyl halide, is a common method for preparing N-alkylpyridinium compounds. mdpi.com Another approach involves the ring transformation of pyrylium (B1242799) derivatives with primary amines. mdpi.com More recently, a one-pot synthesis of N-aryl-substituted pyridiniums has been developed from a perfluoro-alkylated gem-iodoacetoxy derivative, an aromatic amine, and a ketone. mdpi.com
The direct N-amination of pyridines using reagents like hydroxylamine-O-sulfonic acid can also produce N-aminopyridinium salts, which are precursors to other functionalized pyridinium compounds. acs.org
Preparation of O-(2,4-Dinitrophenyl)hydroxylamine and its Derivatives for Amination Approaches
O-(2,4-Dinitrophenyl)hydroxylamine is a valuable reagent for the electrophilic amination of various nucleophiles, including pyridines. acs.orgthieme-connect.com It can be synthesized through several methods. One efficient, large-scale synthesis involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide, followed by hydrazinolysis, affording the product in high yield. acs.orgthieme-connect.com Another route involves the reaction of t-butyl N-hydroxycarbamate with 2,4-dinitrochlorobenzene in the presence of a base, followed by the removal of the t-butyl protecting group. chemicalbook.comchemicalbook.com
O-(2,4-Dinitrophenyl)hydroxylamine is considered a stable and efficient aminating agent, offering an alternative to other reagents like O-mesitylenesulfonylhydroxylamine (MSH). acs.org It is used for the N-amination of pyridines to form N-aminopyridinium salts, which are versatile intermediates in organic synthesis. acs.orgresearchgate.net
Novel Synthetic Routes to Pyridine Derivatives Incorporating Dinitrophenyl Moieties
The synthesis of pyridine derivatives, particularly those substituted with electronically significant groups like the dinitrophenyl moiety, is a field of continuous development. Modern organic synthesis offers several powerful strategies to build the pyridine core and introduce the desired functionalities with high efficiency and control. These methods move beyond classical condensation reactions, providing access to complex molecular architectures.
Decarboxylative Oxidative Coupling in Pyridine Construction
Decarboxylative oxidative coupling has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyridine synthesis, this method allows for the construction of the heterocyclic ring from readily available carboxylic acids.
Recent research has demonstrated the synthesis of 2,4,6-triaryl pyridines through the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates. rsc.org This reaction typically proceeds at elevated temperatures in a solvent like DMF under an oxygen atmosphere, tolerating a variety of functional groups and providing the desired pyridine products in good to excellent yields. rsc.org Another efficient approach involves the coupling of arylacetic acids with acetophenone (B1666503) oximes at room temperature, using in situ generated singlet molecular oxygen. orgchemres.org
While these methods are generally applied to construct the core pyridine scaffold, they offer a viable pathway to dinitrophenyl-substituted pyridines. This can be achieved by using a starting material, such as a dinitrophenyl-substituted arylacetic acid, that already contains the required moiety. The challenge lies in the potential for competing reactions due to the electron-withdrawing nature of the nitro groups, but the versatility of catalytic systems, often employing copper or silver, provides avenues to optimize these transformations. d-nb.info The decarboxylative strategy represents a significant advancement over classical methods, which often require harsher conditions and may have limited functional group tolerance. d-nb.info
Table 1: Examples of Decarboxylative Oxidative Coupling for Pyridine Synthesis
| Catalyst/System | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper-catalyst | Aryl acetic acids + Oxime acetates | 2,4,6-Triphenyl Pyridines | rsc.org |
| Singlet O₂ (in situ) / KOH | Arylacetic acids + Acetophenone oximes | 2,4,6-Triaryl Pyridines | orgchemres.org |
Rearrangement Reactions Leading to Dinitrophenoxy-Substituted Heterocycles
Molecular rearrangements are fundamental reactions in organic chemistry that allow for the construction of complex molecular frameworks from simpler precursors, often in a single, elegant step. wiley-vch.de In the synthesis of dinitrophenoxy-substituted heterocycles, rearrangement reactions have been shown to be particularly effective.
A notable example is the rearrangement of a 2,4-dinitrophenoxy group in the context of 1-hydroxyindole (B3061041) chemistry. semanticscholar.org In this process, a 1-aryloxyindole intermediate, formed by the reaction of a 1-hydroxyindole with 2,4-dinitrofluorobenzene, undergoes a rearrangement where the 2,4-dinitrophenoxy group migrates to a different position on the indole (B1671886) nucleus. semanticscholar.org This transformation proceeds through the initial formation of the O-arylated ether, followed by the intramolecular shift of the aryloxy group, ultimately leading to a new C-arylated product with a fused benzofuran (B130515) moiety. semanticscholar.org The study reported that the reaction of a yohimbine-derived 1-hydroxyindole with 2,4-dinitrofluorobenzene in the presence of potassium carbonate yielded two rearranged products. semanticscholar.org
Table 2: Product Yields from Rearrangement of a Dinitrophenoxy Intermediate
| Product | Description | Yield | Reference |
|---|---|---|---|
| Product 16 | Major product with fused benzofuran moiety | 71% | semanticscholar.org |
This type of rearrangement highlights a sophisticated method for creating specific isomers of dinitrophenoxy-substituted heterocycles that might be difficult to access through direct substitution reactions. The course of such rearrangements can be influenced by various factors, including the presence of electron-withdrawing groups, which can facilitate the necessary ring-opening and closing steps characteristic of reactions like the Dimroth rearrangement. nih.gov
Multi-Component Reactions for Diverse Pyridine Scaffolds
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. researchgate.netpreprints.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org
For the synthesis of pyridine and fused pyridine systems, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR). mdpi.com This reaction typically involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. preprints.orgbeilstein-journals.org The process is often catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a subsequent rearrangement to yield the aromatic imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org
The power of the GBB reaction lies in its modularity. By varying each of the three components, a wide array of substituted pyridine derivatives can be accessed. To generate scaffolds incorporating a dinitrophenyl moiety, one could employ a dinitrophenyl-substituted aldehyde as one of the key starting materials. This approach directly integrates the desired functional group into the heterocyclic core in a single, efficient step. The development of such MCRs is a significant addition to the synthesis of azaheterocycles, complementing traditional condensation and transition-metal-catalyzed methods. researchgate.net
Table 3: General Scheme of the Groebke–Blackburn–Bienaymé (GBB) 3-Component Reaction
| Component 1 | Component 2 | Component 3 | Resulting Scaffold | Reference |
|---|
Purification and Isolation Techniques for Advanced Chemical Synthesis
The synthesis of complex organic molecules like this compound and its analogues invariably produces a crude reaction mixture containing the desired product alongside unreacted starting materials, byproducts, and residual catalysts. The isolation and purification of the target compound to a high degree of purity is a critical and often challenging step. A range of techniques, from classical methods to more advanced chromatographic systems, are employed to achieve this.
Commonly used purification methods for dinitrophenyl-containing heterocyclic compounds include recrystallization and column chromatography. plos.org Recrystallization is effective for crystalline solids and relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. Column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, separates compounds based on their differential adsorption and polarity. For dinitrophenyl derivatives, which are often colored, progress can be conveniently monitored visually. plos.org
For more challenging separations of closely related pyridine derivatives, advanced techniques are required. One such method is pH-zone-refining counter-current chromatography (CCC) . nih.gov This technique is a form of liquid-liquid chromatography that does not use a solid support, thereby avoiding irreversible adsorption of the sample. It is particularly well-suited for separating ionizable compounds like pyridine derivatives. In a typical setup, a two-phase solvent system is used, and a retainer (e.g., a base like triethylamine) is added to the stationary organic phase, while an eluter (e.g., an acid like HCl) is added to the mobile aqueous phase. nih.gov This creates moving pH zones that allow for the highly efficient separation and purification of components from a complex mixture, yielding products with purities often exceeding 98%. nih.gov
Other essential techniques include:
Extraction: Liquid-liquid extraction is fundamental for initial workup, used to separate compounds based on their relative solubilities in two immiscible liquids (e.g., an organic solvent and an aqueous solution). rsc.org This is often used to remove inorganic salts or highly polar/nonpolar impurities.
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. A specific method for purifying pyridine involves reacting the crude material with an alkali metal compound to remove certain impurities, followed by distillation. google.com
The selection of a purification strategy depends on the physicochemical properties of the target compound and its impurities, as well as the scale of the synthesis.
Table 4: Summary of Purification and Isolation Techniques
| Technique | Principle | Application for Pyridine Derivatives | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of crystalline solid products. | plos.org |
| Column Chromatography | Differential adsorption on a solid stationary phase. | General purpose separation of products from byproducts. | plos.org |
| pH-Zone-Refining CCC | Liquid-liquid partition chromatography based on pKa values. | High-purity separation of novel, ionizable pyridine derivatives from synthetic mixtures. | nih.gov |
| Extraction | Differential solubility in immiscible liquid phases. | Initial workup and removal of inorganic salts and polar/nonpolar impurities. | rsc.org |
Reaction Mechanisms and Chemical Transformations Involving 3 2,4 Dinitrophenoxy Pyridine
Mechanistic Investigations of Nucleophilic Reactivity at the Phenoxy-Pyridine Linkage
The bond between the pyridyl ring and the dinitrophenoxy group is a key site for chemical reactions, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the ipso-carbon (the carbon atom attached to the oxygen) highly electrophilic and thus a prime target for nucleophiles. mdpi.com
Kinetic studies on related dinitrophenyl ethers and similar activated aromatic systems provide significant insight into the mechanism of nucleophilic attack on 3-(2,4-dinitrophenoxy)pyridine. These reactions typically proceed through a two-step addition-elimination mechanism, often referred to as the SNAr mechanism. mdpi.comsemanticscholar.org The first step, which is often rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The second step is the rapid departure of the leaving group, in this case, the 3-pyridyloxide anion.
Studies on the reactions of various nucleophiles, such as amines and phenoxides, with dinitrophenyl ethers have shown that the reaction rates are highly dependent on the nucleophile's basicity and the solvent. psu.eduunilag.edu.ng For instance, the reactions of 2,4-dinitrophenyl phenyl ether with amines like morpholine (B109124) have been studied in various solvents, revealing the influence of the reaction medium on the rate constants. google.com
The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a valuable tool for elucidating the reaction mechanism. A significant slope (βnuc value) often indicates a high degree of bond formation between the nucleophile and the substrate in the transition state, supporting a rate-determining nucleophilic attack. mdpi.comfrontiersin.org For example, kinetic studies on the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides yielded βnuc values of 0.81 to 0.84, indicating that the nucleophilic attack is the rate-determining step. mdpi.com
| Reactant System | Nucleophile | Solvent | βnuc | Rate-Determining Step | Reference |
|---|---|---|---|---|---|
| 2,4-Dinitrophenyl 5-substituted-2-furoates | 4-Substituted Phenoxides | 20 mol% DMSO (aq) | 0.81 - 0.84 | Nucleophilic Attack | mdpi.com |
| 1-Fluoro-2,4-dinitrobenzene | Biothiols | Aqueous | Borderline | Concerted/Stepwise | frontiersin.org |
| Aryl Diphenylphosphinothioates | Alicyclic Secondary Amines | - | 0.52 | Concerted Mechanism | sapub.org |
Solvent properties play a crucial role in the kinetics and mechanism of nucleophilic aromatic substitution reactions involving dinitrophenoxy systems. researchgate.net The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of the reactants, transition state, and the Meisenheimer intermediate. semanticscholar.org For instance, the reactivity for the hydrazinolysis of 1-chloro-2,4-dinitrobenzene (B32670) follows the order DMSO > MeCN > MeOH, which is attributed to intramolecular and intermolecular hydrogen bonding interactions. semanticscholar.org
In protic solvents, general-base catalysis can be observed, where a base assists in the removal of a proton from the zwitterionic intermediate, thereby facilitating the reaction. psu.edu For example, the reactions of aniline (B41778) with 2-phenoxy-3,5-dinitropyridine in methanol (B129727) are general-base catalysed. psu.edu Conversely, in dipolar aprotic solvents like DMSO, the reaction mechanism can be influenced by the relative basicities of the nucleophile and the leaving group. unilag.edu.ng A change in the solvent from acetonitrile (B52724) to DMSO can lead to a decrease in the ratio of the rate constants for the aminolysis pathway versus the reverse reaction (kAm/k-1), making the reaction more susceptible to base catalysis. unilag.edu.ng
The nature of the amine nucleophile also dictates the catalytic pathway. Reactions with relatively strong bases like n-butylamine and piperidine (B6355638) may exhibit specific-base catalysis, where the rate-limiting step is the proton transfer from the intermediate. psu.edu In contrast, reactions with weaker bases like aniline are more likely to show general-base catalysis. psu.edu
Intramolecular Rearrangements in Dinitrophenoxy-Pyridine Architectures
While intermolecular reactions are prominent, the structural arrangement of dinitrophenoxy-pyridine systems also allows for the possibility of intramolecular rearrangements, where atoms or groups within the molecule shift their positions.
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent moves across a pi system to a new position. stereoelectronics.org A well-known example is the acs.orgacs.org-sigmatropic rearrangement, such as the Claisen and Cope rearrangements. libretexts.orgwikipedia.org In the context of dinitrophenoxy-pyridine systems, while direct evidence for a classic sigmatropic rearrangement involving the phenoxy-pyridine linkage is not extensively documented, related systems provide a basis for potential transformations. For instance, O-(2,6-dinitrophenyl)-N-(4-substituted phenyl)hydroxylamines undergo a tandem O acs.orgcolab.ws and double acs.orgacs.org sigmatropic shift. researchgate.net
These rearrangements are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved in the cyclic transition state. wikipedia.org Thermal acs.orgacs.org-sigmatropic rearrangements typically proceed through a suprafacial pathway, meaning the migrating group remains on the same face of the pi system. libretexts.orgwikipedia.org The stereochemistry of the starting material can, therefore, directly influence the stereochemistry of the product.
In related dinitrophenyl-pyridine systems, particularly those with a methylene (B1212753) bridge like 2-(2',4'-dinitrobenzyl)pyridine, photoinduced intramolecular proton transfer (PIPT) is a significant process. colab.wsresearchgate.net Upon UV irradiation, a proton is transferred from the methylene group to the pyridine (B92270) nitrogen. This process is often assisted by the ortho-nitro group and leads to the formation of a colored, metastable tautomer. colab.wsresearchgate.netpsu.edu
Studies have shown that this proton transfer can occur through competitive pathways: a fast, direct, and temperature-independent route in the excited state, and a slower, thermally activated process in the ground state. colab.ws The formation of different tautomers, such as an enamine (NH) form and an aci-nitro (OH) form, has been identified. colab.ws The relative stability and interconversion of these tautomers are influenced by the molecular structure and the crystalline environment. colab.ws While this process is well-studied in dinitrobenzyl-pyridine systems, the potential for analogous photoinduced transformations in this compound, possibly involving proton transfer from an activated position on the pyridine ring, remains an area for further investigation.
Degradation Pathways under Controlled Abiotic Conditions
The degradation of this compound under controlled abiotic conditions, such as hydrolysis and photolysis, is expected to be influenced by the electron-deficient nature of the dinitrophenyl ring.
Hydrolysis, the reaction with water, would likely proceed via nucleophilic attack of water or hydroxide (B78521) ions on the dinitrophenyl ring, leading to the cleavage of the ether linkage and the formation of 2,4-dinitrophenol (B41442) and 3-hydroxypyridine (B118123). The rate of hydrolysis is expected to be pH-dependent, increasing at higher pH due to the higher concentration of the more nucleophilic hydroxide ion. Studies on the abiotic degradation of the related compound 2,4-dinitroanisole (B92663) (DNAN) show that hydrolysis is a significant environmental fate process. researchgate.net
Photodegradation, induced by the absorption of light, is another potential degradation pathway. For many nitroaromatic compounds, photolysis involves initial light absorption by a nitro group. researchgate.netplos.org This can lead to a series of complex reactions, including oxidation and reduction of the nitro groups, as well as cleavage of the ether bond. plos.org The photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), for example, results in a variety of products arising from both oxidation and reduction reactions. plos.org It is plausible that this compound would undergo similar photochemical transformations, leading to the formation of various degradation products.
Photochemical Degradation Mechanisms, including Photooxidation
The photochemical stability of aromatic compounds is a critical factor in their environmental persistence and application in materials science. For this compound, the presence of two distinct chromophores—the pyridine ring and the 2,4-dinitrophenyl group—governs its interaction with light. Nitroaromatic compounds, in particular, are known to be susceptible to photodegradation. acs.org The general mechanism for the photodegradation of nitrobenzyl compounds, which are widely used as photoremovable protecting groups, involves the excitation of the nitro group, followed by intramolecular hydrogen abstraction and rearrangement, ultimately leading to cleavage and the formation of highly absorbing byproducts like o-nitrosobenzaldehydes. acs.org
While specific studies on this compound are not prevalent, the degradation pathways can be inferred from related structures. The photodegradation of 2,4-dinitrophenol (2,4-DNP), a potential hydrolysis product, has been studied using photocatalysts like TiO₂, where degradation proceeds via attack by photogenerated hydroxyl radicals. mdpi.comresearchgate.net Similarly, the photooxidation of dinitrophenyl ethers may proceed through the generation of reactive oxygen species (ROS), such as singlet oxygen, which can attack the electron-rich aromatic rings. researchgate.net The photostability of related phenoxy-phthalocyanine compounds has been shown to be influenced by the nature of substituents and axial ligands, with some derivatives exhibiting significant quantum yields for singlet oxygen generation. mdpi.comresearchgate.net The incorporation of pyridine groups into other molecular structures has also been noted to affect photodegradation quantum yields. nih.gov
Photocleavage of the ether bond, yielding 2,4-dinitrophenoxyl and 3-pyridyloxyl radicals.
Photooxidation of the aromatic rings, initiated by ROS, leading to hydroxylated and ring-opened products.
Photoreduction of the nitro groups, a common pathway for nitroaromatics that can lead to amino derivatives.
The exact mechanism and product distribution would depend on experimental conditions such as the wavelength of irradiation, the presence of oxygen, and the solvent medium.
Hydrolytic Stability and Decomposition Kinetics
The hydrolytic stability of this compound is dictated by the reactivity of the ether linkage, which is significantly activated towards nucleophilic attack by the two electron-withdrawing nitro groups on the phenyl ring. The hydrolysis of 2,4-dinitrophenyl ethers typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially under basic conditions. acs.orgdntb.gov.ua
In this mechanism, a nucleophile, such as a hydroxide ion (OH⁻), attacks the carbon atom of the phenyl ring attached to the ether oxygen (the ipso-carbon). This attack is facilitated by the strong electron-withdrawing effect of the ortho and para nitro groups, which stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. The subsequent departure of the 3-pyridyloxide leaving group restores the aromaticity of the ring and yields 2,4-dinitrophenol and 3-hydroxypyridine as the final products.
Kinetic studies on the alkaline hydrolysis of bis(2,4-dinitrophenyl ether)s of polyethylene (B3416737) glycol (DNPEGs), which serve as model systems, confirm that the reaction follows second-order kinetics. dntb.gov.ua The rate of hydrolysis is dependent on both the substrate and the hydroxide ion concentration.
Table 1: Kinetic Data for the Alkaline Hydrolysis of a Model Bis(2,4-dinitrophenyl ether) of Poly(ethylene glycol) (DNPEG-59)
| Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
|---|---|---|---|
| 25.0 | 1.51 x 10⁻³ | 79.4 ± 2.4 | -42.8 ± 7.9 |
| 35.0 | 4.10 x 10⁻³ | ||
| 45.0 | 1.03 x 10⁻² |
Data adapted from kinetic studies on DNPEG-59, a model for 2,4-dinitrophenyl ether hydrolysis. dntb.gov.ua
The positive activation enthalpy (ΔH‡) and negative activation entropy (ΔS‡) are consistent with a bimolecular reaction mechanism involving an ordered transition state, as expected for the formation of a Meisenheimer complex. dntb.gov.ua Similar hydrolytic behavior is observed for other activated esters and ethers, such as 2,4-dinitrophenyl phosphate, where hydrolysis is also significantly accelerated in various media. researchgate.net The stability of this compound is therefore expected to be low in neutral to alkaline aqueous solutions, leading to its decomposition over time.
Redox Behavior and Electron Transfer Processes in Dinitrophenyl-Pyridine Conjugates
Dinitrophenyl-pyridine conjugates are characterized by their distinct electronic properties, arising from the coupling of an electron-deficient dinitrophenyl moiety with a pyridine ring system. The 2,4-dinitrophenyl group acts as a potent electron acceptor, which significantly influences the redox behavior of the entire molecule. cymitquimica.com This makes such conjugates susceptible to reduction processes.
Cyclic voltammetry (CV) studies on related N-(2,4-dinitrophenyl)pyridinium salts and viologen analogs reveal that these molecules undergo reversible or quasi-reversible reduction steps. vulcanchem.commdpi.com For instance, 1-(2,4-dinitrophenyl)-4,4'-bipyridinium chloride, a related viologen, shows two distinct one-electron reduction waves corresponding to the formation of a radical cation and then a neutral species. vulcanchem.com The strong electron-withdrawing nature of the dinitrophenyl group stabilizes these reduced states, resulting in less negative reduction potentials compared to unsubstituted parent compounds. vulcanchem.com
Electron transfer is a key process in the chemistry of these conjugates. Upon electrochemical or chemical reduction, an electron is transferred to the molecule, typically localizing on the most electron-accepting part, which is often the dinitrophenyl-pyridinium system. This generates a radical anion. rsc.org In some systems, pressure or dehydration can induce an intermolecular electron transfer from a donor part of a crystal to the pyridinium (B92312) acceptor, leading to radical formation and observable color changes (chromism). rsc.org
The redox potentials are highly dependent on the specific molecular structure, including the nature and position of substituents on both the pyridine and phenyl rings. Electron-donating groups tend to decrease the reduction potential (making it more negative), while electron-withdrawing groups increase it (making it less negative). mdpi.com
Table 2: Electrochemical Data for a Representative Dinitrophenyl-Bipyridinium Conjugate
| Compound | Redox Process | Reduction Potential (E₁/₂) (V vs. Ag/AgCl) | Solvent/Electrolyte |
|---|---|---|---|
| 1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride | Dication → Radical Cation | -0.45 | Acetonitrile / 0.1 M [Et₄N]BF₄ |
| Radical Cation → Neutral | -0.89 |
Data from cyclic voltammetry of a model dinitrophenyl-pyridinium conjugate. vulcanchem.com
These processes are fundamental to applications such as electrochromic materials, redox indicators, and catalysts. The ability of dinitrophenyl-pyridine conjugates to accept electrons and form stable radical species underscores their role as versatile components in the field of materials chemistry. rsc.orgresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization Techniques in Dinitrophenoxy Pyridine Research
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making this methodology a powerful tool for structural elucidation.
FTIR spectroscopy is instrumental in identifying the functional groups within the 3-(2,4-Dinitrophenoxy)pyridine structure. The spectrum is characterized by a series of absorption bands, each corresponding to a specific molecular vibration.
The presence of the dinitrophenyl moiety gives rise to particularly strong and characteristic absorption bands. Aromatic nitro compounds consistently display strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. researchgate.net For this compound, these are observed in the regions of 1560–1490 cm⁻¹ and 1360–1310 cm⁻¹, respectively. researchgate.net
The ether linkage (C-O-C) connecting the two aromatic rings is identified by its characteristic stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the 1280-1240 cm⁻¹ range. The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. Vibrations associated with the carbon-carbon double bonds (C=C) within the aromatic rings are found in the 1600–1450 cm⁻¹ region. researchgate.net Furthermore, the C-N stretching vibration associated with the nitro groups is expected near 870 cm⁻¹. scielo.br
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3050 | Aromatic C-H Stretching | Pyridine (B92270) & Dinitrophenyl Rings |
| ~1595 | Aromatic C=C Stretching | Pyridine & Dinitrophenyl Rings |
| ~1530 | Asymmetric NO₂ Stretching | Nitro Group (NO₂) |
| ~1470 | Aromatic C=C Stretching | Pyridine & Dinitrophenyl Rings |
| ~1345 | Symmetric NO₂ Stretching | Nitro Group (NO₂) |
| ~1260 | Asymmetric C-O-C Stretching | Aryl Ether |
| ~870 | C-N Stretching | Aromatic Nitro |
Raman spectroscopy provides data that is complementary to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak in FTIR, such as symmetric stretches in non-polar bonds, are often strong in Raman spectra.
For this compound, the symmetric stretching vibration of the nitro groups, expected around 1345 cm⁻¹, typically produces a very strong signal in the Raman spectrum. researchgate.net The aromatic ring stretching modes also give rise to distinct signals. A characteristic ring breathing mode for the pyridine moiety is anticipated near 1000 cm⁻¹. scielo.br The complementary nature of these two techniques ensures a more complete vibrational analysis and confident structural confirmation. researchgate.net
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1600 | Aromatic C=C Ring Stretching | Pyridine & Dinitrophenyl Rings |
| ~1345 | Symmetric NO₂ Stretching | Nitro Group (NO₂) |
| ~1000 | Pyridine Ring Breathing | Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's electronic environment. The strong electron-withdrawing effect of the two nitro groups causes the protons on the dinitrophenyl ring to be significantly deshielded, shifting their signals to a higher frequency (downfield).
The proton at the C-3' position, situated between the two nitro groups, is expected to be the most downfield signal. The coupling constants (J), reported in Hertz (Hz), describe the interaction between neighboring protons and provide information on their relative positions. For instance, the protons on the dinitrophenyl ring will exhibit characteristic ortho and meta coupling. The protons on the pyridine ring also show a unique set of chemical shifts and coupling patterns, consistent with substitution at the C-3 position. mdpi.comamhsr.org
| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3' | 9.1 | d (doublet) | J ≈ 2.8 Hz |
| H-5' | 8.6 | dd (doublet of doublets) | J ≈ 9.2, 2.8 Hz |
| H-2 | 8.5 | dd (doublet of doublets) | J ≈ 4.5, 1.5 Hz |
| H-6 | 8.4 | d (doublet) | J ≈ 4.5 Hz |
| H-4 | 7.8 | ddd (doublet of doublet of doublets) | J ≈ 8.5, 2.5, 1.5 Hz |
| H-6' | 7.4 | d (doublet) | J ≈ 9.2 Hz |
| H-5 | 7.3 | dd (doublet of doublets) | J ≈ 8.5, 4.5 Hz |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.
The carbons directly bonded to the electronegative nitro groups (C-2' and C-4') and the ether oxygen (C-3 and C-1') are significantly deshielded and appear at higher chemical shifts. uzh.ch In contrast, the other carbons of the aromatic rings appear at lower chemical shifts. For the pyridine ring, the C-2 carbon is typically found around 150 ppm, C-3 around 124 ppm, and C-4 around 136 ppm, though these values are influenced by the phenoxy substituent. testbook.com The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure.
| Carbon Atom | Approx. Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Pyridine) | ~155 |
| C-1' (Dinitrophenyl) | ~152 |
| C-4' (Dinitrophenyl) | ~149 |
| C-2 (Pyridine) | ~148 |
| C-6 (Pyridine) | ~142 |
| C-2' (Dinitrophenyl) | ~141 |
| C-5' (Dinitrophenyl) | ~129 |
| C-4 (Pyridine) | ~125 |
| C-5 (Pyridine) | ~124 |
| C-3' (Dinitrophenyl) | ~122 |
| C-6' (Dinitrophenyl) | ~118 |
Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, thus confirming its elemental composition, and offers structural information through the analysis of fragmentation patterns. nih.gov
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₁H₇N₃O₅, approx. 261.04 g/mol ). Under the high-energy conditions of techniques like electron impact (EI) ionization, the molecular ion undergoes fragmentation in predictable ways.
The most likely fragmentation pathway involves the cleavage of the ether bond, which is one of the weaker bonds in the molecule. This cleavage can result in two primary fragment ions: one corresponding to the 2,4-dinitrophenoxy cation and another to the pyridyl radical, or vice versa. Subsequent fragmentation events, such as the neutral loss of nitro (NO₂) or nitroso (NO) groups from the dinitrophenyl-containing fragments, are also characteristic. arizona.edunih.gov Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure.
| m/z | Proposed Fragment Identity |
|---|---|
| 261 | [C₁₁H₇N₃O₅]⁺ (Molecular Ion, M⁺) |
| 215 | [M - NO₂]⁺ |
| 184 | [C₆H₃N₂O₄]⁺ (Dinitrophenoxy cation) |
| 138 | [C₆H₃NO₂]⁺ (Fragment from loss of a second NO₂) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of π-electrons and non-bonding electrons (lone pairs).
In this compound, the electronic transitions are primarily associated with the dinitrophenyl moiety, which acts as a potent chromophore—the part of the molecule responsible for its color. uzh.chmsu.edu The electronic absorption bands observed in the UV-Vis spectrum are typically assigned to π→π* and n→π* transitions. uzh.chresearchgate.net
π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are common in aromatic systems and are typically high in intensity (large molar absorptivity, ε).
n→π transitions* involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen atoms of the nitro groups or the ether linkage) to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions. uzh.ch
For dinitrophenyl ether and related derivatives, strong absorption bands are typically observed in the UV region, which can extend into the visible part of thespectrum depending on the molecular environment and substituents. researchgate.net
The chromophoric properties of this compound are dominated by the 2,4-dinitrophenoxy group. The two nitro (-NO₂) groups are powerful electron-withdrawing substituents that significantly influence the electronic distribution within the aromatic ring. This has a profound effect on the energy of the molecular orbitals and, consequently, the UV-Vis absorption spectrum.
Substituent effects are critical in tuning the absorption maxima (λ_max_). Key effects include:
Electron-Withdrawing Groups (EWGs): The nitro groups act as strong EWGs through both resonance and inductive effects. They decrease the electron density of the aromatic ring and lower the energy of the π* antibonding orbitals. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required for the electronic transition, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). unimi.it Studies on other chromophores have confirmed that electron-withdrawing nitro substituents consistently red-shift the electronic spectra. rsc.org
Conjugation: The extent of conjugation in a molecule directly impacts its absorption spectrum. Increased conjugation generally lowers the HOMO-LUMO energy gap, resulting in a bathochromic shift and an increase in molar absorptivity. msu.edu In this compound, the ether linkage partially isolates the pyridine ring from the dinitrophenyl ring, but electronic effects are still transmitted.
Solvent Effects: The polarity of the solvent can influence the positions of absorption bands. For n→π* transitions, polar solvents can form hydrogen bonds with the ground state non-bonding electrons, lowering their energy. This increases the energy required for the transition, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). asdlib.org Conversely, π→π* transitions often show a slight bathochromic shift in polar solvents. dntb.gov.ua
The table below presents UV-Vis absorption data for related dinitrophenyl compounds, illustrating the typical spectral regions for the electronic transitions.
| Compound/System | Solvent | λ_max (nm) | Transition Assignment (Likely) |
| 2,4-Dinitrophenylhydrazone derivatives | Various | 300 - 450 | π→π* and n→π |
| N-arylated ferrocenepyrazole with -NO₂ substituent | Dichloromethane | ~310 | Internal-Charge-Transfer (ICT) |
| 2-([2,2'-bi(1,3-dithiolylidene)]-4-yl)-6-((2,4-dinitrophenyl)hydrazono)methyl)pyridine | Dichloromethane/Acetonitrile (B52724) | 300 - 450 | π→π and n→π* |
Data compiled from multiple sources. msu.eduresearchgate.netunimi.it
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, governed by intermolecular forces, which is crucial for understanding the material's bulk properties.
The single crystal X-ray diffraction (SCXRD) experiment involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be calculated, and from this, a model of the molecular structure is built and refined. eurjchem.com
While the specific crystal structure of this compound is not widely published, extensive crystallographic studies on analogues provide a strong basis for predicting its structural features. For example, the analysis of 2,4-dinitrophenyl sulfonates and other pyridine derivatives reveals key structural parameters. eurjchem.commdpi.com A study on 2-methylpyridinium 5-(2,4-dinitrophenyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-olate confirms the utility of SCXRD in characterizing complex structures containing both dinitrophenyl and pyridine-derived moieties. journal-vniispk.ru
The table below summarizes crystallographic data for a representative analogue, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, which contains the 2,4-dinitrophenyl group.
Interactive Table: Crystallographic Data for an Analogue Compound Click on headers to sort.
| Parameter | Value |
| Compound Name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate |
| Chemical Formula | C₁₅H₁₄N₂O₇S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8773(10) |
| b (Å) | 8.9070(14) |
| c (Å) | 25.557(4) |
| β (°) | 93.0630(18) |
| Volume (ų) | 1563.3(4) |
| Z (Molecules per unit cell) | 4 |
Data from European Journal of Chemistry, 2022, 13(2), 145-150. eurjchem.com
The arrangement of molecules in a crystal, known as the crystal packing, is directed by a combination of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to be significant:
Hydrogen Bonding: While lacking classic hydrogen bond donors like -OH or -NH, the molecule can participate in weaker C–H···O and C–H···N hydrogen bonds. mdpi.commdpi.com The hydrogen atoms on the aromatic rings can act as weak donors, interacting with the oxygen atoms of the highly polarized nitro groups or the nitrogen atom of the pyridine ring. These interactions, though individually weak, can collectively play a crucial role in stabilizing the crystal lattice.
π–π Stacking Interactions: The electron-rich pyridine ring and the electron-deficient 2,4-dinitrophenyl ring can engage in π–π stacking. This interaction is often offset, where the rings are not perfectly co-facial, to optimize electrostatic attraction between the π systems. Such interactions are a common feature in the crystal packing of aromatic compounds. nih.govmdpi.com
The combination of these forces leads to specific, repeating three-dimensional arrangements known as crystal packing motifs. nih.govucla.edu For example, molecules might align into chains, sheets, or more complex networks stabilized by a hierarchy of intermolecular forces. Analysis of the crystal structures of related dinitrophenyl-sulfonates shows molecules linked by a combination of π–π interactions and C–H···O hydrogen bonds. mdpi.com
Advanced Spectroscopic Probes for Environmental Transformation Monitoring (Abiotic focus)
Understanding the fate of this compound in the environment requires methods to monitor its abiotic transformation, such as degradation through advanced oxidation processes (AOPs) or photolysis. Advanced spectroscopic techniques are essential for this purpose, allowing for the detection and identification of the parent compound and its transformation byproducts.
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is a cornerstone technique for this type of analysis. osti.govmdpi.com
HPLC-UV: This method separates the components of a mixture based on their interactions with a stationary phase. A UV-Vis detector then measures the absorbance of each component as it elutes from the column. By monitoring the disappearance of the peak corresponding to the parent compound and the appearance of new peaks, the degradation process can be tracked over time.
HPLC-MS (or LC-MS): Coupling HPLC with a mass spectrometer provides much greater analytical power. MS analysis of the eluting components provides their mass-to-charge ratio, which allows for the determination of the molecular weight of transformation products. Further fragmentation analysis (MS/MS) can elucidate the chemical structure of these byproducts. osti.gov This is crucial for mapping degradation pathways. For instance, studies on the AOP-driven transformation of 2,4-dinitroanisole (B92663), a structural analogue, used HPLC/MS to successfully identify degradation byproducts. osti.gov
Other advanced spectroscopic probes used in environmental analysis include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring due to lower sensitivity, NMR is a powerful tool for the unambiguous structural identification of unknown transformation products isolated from degradation experiments. theanalyticalscientist.comasm.org
Fluorescence Spectroscopy: For compounds that are fluorescent or can be derivatized to become fluorescent, this technique offers extremely high sensitivity and selectivity, making it suitable for trace-level detection in environmental samples. mdpi.com
These advanced methods are critical for assessing the environmental impact of chemical compounds, determining their persistence, and identifying potentially more toxic degradation products.
Computational Chemistry and Theoretical Studies on 3 2,4 Dinitrophenoxy Pyridine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and properties of chemical compounds. By approximating the complex many-electron problem to one involving electron density, DFT allows for the accurate prediction of various molecular attributes, providing valuable insights that complement experimental findings. For 3-(2,4-Dinitrophenoxy)pyridine, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in elucidating its geometric, vibrational, and electronic characteristics.
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
The conformational landscape of this compound is primarily defined by the rotational freedom around the C-O-C ether linkage that connects the pyridine (B92270) and dinitrophenyl rings. Theoretical calculations can map the potential energy surface as a function of the key dihedral angles to identify the most stable conformers. The dihedral angle, which ranges from -180° to +180°, is a critical parameter in defining the molecule's conformation. physchemres.org A syn-conformation is indicated by dihedral angles between 0° and ±30°, while an anti-conformation, which is often energetically more stable, corresponds to angles between ±150° and ±180°. physchemres.org The presence of bulky nitro groups on the phenyl ring and the nitrogen atom in the pyridine ring can introduce steric hindrance, influencing the preferred orientation of the two aromatic rings relative to each other.
Studies on similar ether-linked aromatic compounds have shown that the final optimized geometry represents a balance between electronic effects, such as conjugation, and steric repulsion. The planarity or non-planarity of the molecule, dictated by these rotational barriers, significantly impacts its electronic properties and potential for intermolecular interactions.
Vibrational Frequency Predictions and Correlation with Experimental Spectra
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational bands.
For complex molecules like this compound, the vibrational spectrum is rich with information. Key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro groups are strong absorbers and usually appear in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.
C-O-C ether stretching: The asymmetric and symmetric stretches of the ether linkage are expected in the 1275-1200 cm⁻¹ and 1050-1020 cm⁻¹ regions.
Pyridine ring vibrations: Characteristic C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1600-1400 cm⁻¹ range.
Theoretical calculations often yield frequencies that are slightly higher than the experimental values due to the harmonic approximation used. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. dergipark.org.trcore.ac.uk The comparison between the scaled theoretical frequencies and the experimental spectra allows for a confident assignment of the fundamental vibrational modes and provides a powerful validation of the calculated molecular geometry. core.ac.ukresearchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. DFT provides a framework to calculate various electronic descriptors that quantify these characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations and Band Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. physchemres.org
For this compound, the HOMO is expected to be localized primarily on the pyridine ring, which is relatively more electron-rich, while the LUMO is likely to be concentrated on the electron-deficient dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. The energy gap can be calculated using DFT, and this value provides insight into the intramolecular charge transfer (ICT) that can occur upon electronic excitation. scirp.org The analysis of FMOs is essential for predicting the molecule's behavior in chemical reactions and its potential as an electronic material.
| Computational Parameter | Significance | Typical Calculated Values (eV) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of the molecule. | -6.0 to -7.0 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of the molecule. | -1.5 to -2.5 |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. In this compound, the oxygen atoms of the nitro groups and the nitrogen atom of the pyridine ring are expected to be the most electron-rich regions. physchemres.orgpearson.com
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. The hydrogen atoms of the aromatic rings and the carbon atoms attached to the electron-withdrawing nitro groups would likely show positive potential. physchemres.org
Green regions: Correspond to areas of neutral or near-zero potential.
The MEP map provides a clear and intuitive picture of the molecule's reactivity, highlighting the most probable sites for intermolecular interactions. physchemres.orgresearchgate.net This information is crucial for understanding how the molecule might interact with other reagents or biological targets.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. tandfonline.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.
The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A high E(2) value indicates a strong stabilizing interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO.
Quantum Chemical Descriptors for Predictive Chemistry (e.g., global reactivity parameters)
Computational quantum chemistry provides a powerful lens for understanding the intrinsic electronic properties and reactivity of molecules like this compound. Through methods like Density Functional Theory (DFT), a suite of quantum chemical descriptors can be calculated. science.govbohrium.com These descriptors, often termed global reactivity parameters, offer predictive insights into the chemical behavior and stability of a molecule without the need for empirical testing. acs.org They are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgiucr.org
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. acs.orgiucr.org A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. acs.org
From the HOMO and LUMO energies, several global reactivity parameters can be derived to quantify different aspects of reactivity:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO. acs.org
Electron Affinity (EA): The energy released when a molecule accepts an electron. It is approximated as EA ≈ -ELUMO. acs.org
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2. acs.org
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." iucr.orgresearchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability. acs.org
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). acs.orgiucr.org
For a molecule like this compound, the electron-withdrawing nature of the two nitro groups on the phenoxy ring significantly influences these parameters. These groups lower the energy of the LUMO, making the molecule a better electron acceptor and increasing its electrophilicity index. The pyridine ring itself is electron-deficient, further contributing to this effect. Theoretical calculations on related pyridine and dinitrophenyl derivatives confirm that such substitutions lead to lower LUMO energies and enhanced electrophilic character. researchgate.net
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (EA) | EA ≈ -ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Reactivity and kinetic stability |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Overall electron-attracting power |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | S = 1 / 2η | Polarizability |
| Electrophilicity Index (ω) | ω = μ² / 2η (μ ≈ -χ) | Electrophilic nature |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling potential reaction pathways and characterizing the associated transition states. ugent.be For reactions involving this compound or its precursors, such as the nucleophilic substitution on the pyridine ring, theoretical calculations can map the potential energy surface connecting reactants, intermediates, transition states, and products.
A notable application is in understanding the functionalization of pyridines. Recent studies have employed DFT calculations to investigate the regioselective functionalization of 3-substituted pyridines that proceed via an N-(2,4-dinitrophenyl) Zincke imine intermediate. nih.gov These studies reveal that the reaction can follow different pathways depending on the reagents involved. For instance, thiolation and selenylation reactions have been shown to proceed through a radical addition-elimination pathway, while fluorination follows a two-electron electrophilic substitution pathway. nih.gov
The process of modeling these pathways involves:
Geometry Optimization: Calculating the lowest energy structures for the reactants, any intermediates (like the Zincke imine), and the final products.
Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects two minima (e.g., reactant and intermediate, or intermediate and product). The TS represents the highest energy point along the minimum energy reaction path. ugent.be
Frequency Analysis: Performing calculations to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ugent.be
By calculating the energies of the reactants, transition states, and products, the activation energy barriers for each step can be determined, providing insight into the reaction kinetics and identifying the rate-limiting step. ugent.be For example, in a stepwise nucleophilic substitution, modeling can determine whether the formation of a tetrahedral intermediate or its subsequent breakdown is the slower, rate-determining step. ugent.be These theoretical investigations provide a molecular-level understanding that is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. nih.gov
| Element | Description | Computational Identification |
|---|---|---|
| Reactant/Product | A stable or metastable species corresponding to a local minimum on the potential energy surface. | Optimized structure with all positive (real) vibrational frequencies. |
| Intermediate | A short-lived, high-energy species that is formed in one step and consumed in another (e.g., Zincke imine). Corresponds to a local minimum. | Optimized structure with all positive (real) vibrational frequencies. |
| Transition State (TS) | The highest energy structure along the reaction coordinate, representing the activation barrier. | Saddle point structure with exactly one imaginary vibrational frequency. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Ea = E(TS) - E(Reactants) |
Theoretical Investigations of Nonlinear Optical (NLO) Behavior
Organic molecules with significant electron delocalization and charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.gov The compound this compound possesses features conducive to NLO activity: an electron-donating ether-linked pyridyl group (donor) and an electron-withdrawing dinitrophenyl group (acceptor), connected via a π-system. This donor-π-acceptor (D-π-A) architecture can lead to a large change in dipole moment upon electronic excitation, a key requirement for second-order NLO materials.
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are essential for predicting and understanding the NLO response of molecules. researchgate.net The key parameters calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe the response of the molecular dipole moment to an external electric field.
Linear Polarizability (α): Describes the linear response of the dipole moment to the electric field, related to the refractive index.
First Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a primary indicator of a promising second-order NLO material. researchgate.net
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
Computational studies on similar D-π-A systems, such as Schiff bases with dinitrophenyl groups or other pyridine derivatives, have shown that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. researchgate.netresearchgate.net For this compound, theoretical modeling would focus on calculating the components of the β tensor. The total first hyperpolarizability (β_total) is often used as a figure of merit. Calculations would likely show a significant β_total value, arising from the intramolecular charge transfer (ICT) from the pyridyl-oxygen moiety to the dinitrophenyl ring. Low-energy electronic transitions with significant oscillator strength, corresponding to this ICT, are a hallmark of molecules with strong NLO responses. researchgate.net These theoretical predictions are crucial for the rational design and screening of new, high-performance NLO materials before undertaking their synthesis and experimental characterization. nih.gov
| Parameter | Symbol | Significance |
|---|---|---|
| Linear Polarizability | α | Measures the linear change in dipole moment with an applied electric field. Related to the linear refractive index. |
| First Hyperpolarizability | β | Measures the quadratic response of the dipole moment. Responsible for second-order NLO effects (e.g., SHG). |
| Second Hyperpolarizability | γ | Measures the cubic response of the dipole moment. Responsible for third-order NLO effects. |
Coordination Chemistry of Pyridine Dinitrophenoxy Derivatives
Principles of Ligand Design Utilizing Pyridine (B92270) and Dinitrophenoxy Moieties
The design of ligands for specific applications in coordination chemistry hinges on the strategic combination of different functional groups to achieve desired electronic and structural properties. In the case of 3-(2,4-Dinitrophenoxy)pyridine, the ligand architecture combines a pyridine ring, a well-established coordinating moiety, with a 2,4-dinitrophenoxy group, which is expected to significantly modulate the ligand's electronic character.
The pyridine moiety serves as the primary coordination site. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to a wide range of metal ions. The versatility of pyridine in coordination chemistry is well-documented, forming stable complexes with various transition metals. The geometry of these complexes can range from linear and tetrahedral to square planar and octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. wikipedia.org
The 2,4-dinitrophenoxy moiety , on the other hand, is not typically a primary coordination site in the presence of the more basic pyridine nitrogen. Instead, its principal role is to act as a strong electron-withdrawing group. The two nitro groups (-NO₂) on the phenyl ring pull electron density away from the phenoxy bridge and, consequently, from the pyridine ring through an inductive effect. This electron-withdrawing effect is a key design principle, as it is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and altering its coordination affinity for metal ions. The extent of this electronic influence can be a critical factor in tuning the reactivity and stability of the resulting metal complexes. Furthermore, the bulky nature of the dinitrophenoxy group could introduce steric hindrance around the coordination site, influencing the coordination geometry and the number of ligands that can bind to a metal center.
Structural Characterization of Metal Complexes
The definitive elucidation of the structure of metal complexes relies on a combination of analytical techniques. For hypothetical complexes of this compound, the following methods would be crucial for their characterization.
Single-Crystal X-ray Diffraction would be the most powerful technique to determine the precise three-dimensional arrangement of atoms in the solid state. This method would provide detailed information on:
Coordination Geometry: Determining whether the metal center adopts a tetrahedral, square planar, octahedral, or other geometry.
Bond Lengths and Angles: Providing insight into the strength of the metal-ligand bond. A longer M-N(pyridine) bond length would be expected compared to complexes with more basic pyridine ligands, reflecting the electronic effect of the dinitrophenoxy group.
Intermolecular Interactions: Identifying any hydrogen bonding or π-stacking interactions that might influence the crystal packing.
Spectroscopic Techniques would be essential for characterizing the complexes in both solid and solution states:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination would confirm the involvement of the pyridine nitrogen in bonding to the metal. Specifically, shifts in the C=N and C=C stretching vibrations of the pyridine ring are indicative of coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the resonances of the pyridine protons and carbons upon coordination, providing further evidence of complex formation in solution.
Based on studies of analogous pyridine derivatives, one could anticipate the formation of various complex stoichiometries, such as [M(L)₂X₂] or [M(L)₄]X₂, where L represents this compound and X is an anionic ligand (e.g., Cl⁻, Br⁻). The specific structure would be a result of the interplay between the electronic properties of the ligand, the coordination preferences of the metal ion, and the steric demands of the ligand.
Impact of Dinitrophenoxy Substitution on Coordination Modes and Stability Constants
The substitution of a 2,4-dinitrophenoxy group at the 3-position of the pyridine ring is predicted to have a profound impact on the coordination properties of the ligand, particularly concerning its coordination modes and the stability of its metal complexes.
Coordination Modes: The primary coordination mode is expected to be monodentate, through the pyridine nitrogen atom. The ether oxygen of the phenoxy group is generally a poor Lewis base and is unlikely to participate in coordination, especially given the electron-withdrawing nature of the attached dinitrophenyl ring. The nitro groups themselves are also poor coordinating groups in this context. Therefore, this compound is expected to act as a simple N-donor ligand.
Stability Constants: The stability constant (K) of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand in solution. The strong electron-withdrawing effect of the 2,4-dinitrophenoxy group is anticipated to significantly decrease the stability of the metal complexes of this compound compared to those of unsubstituted pyridine. This is because the reduced electron density on the pyridine nitrogen makes it a weaker Lewis base and thus less capable of forming a strong dative bond with the metal ion.
The magnitude of this effect can be quantified by comparing the stability constants of complexes with a series of substituted pyridines. A linear free-energy relationship, such as the Hammett equation, could potentially be used to correlate the stability constants with the electronic parameter (σ) of the substituent. The 2,4-dinitrophenoxy group would have a large, positive σ value, indicative of its strong electron-withdrawing nature, which would correlate with a lower stability constant.
While no experimental data on the stability constants for complexes of this compound are available, the general trend observed for other pyridine derivatives strongly supports this prediction. For instance, pyridine ligands with electron-donating substituents form more stable complexes than those with electron-withdrawing substituents.
The following table provides a hypothetical comparison of the expected relative stability constants for a given metal ion with different pyridine-based ligands.
| Ligand | Substituent Effect | Expected Relative Stability Constant (log K) |
| 4-Aminopyridine | Strong Electron-Donating | High |
| Pyridine | None | Medium |
| 3-Chloropyridine | Electron-Withdrawing | Low |
| This compound | Strong Electron-Withdrawing | Very Low |
This table illustrates the anticipated trend where the stability of the metal complex decreases as the electron-withdrawing character of the substituent on the pyridine ring increases.
Applications in Materials Science and Organic Synthesis Non Biological Focus
Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis
The structural features of 3-(2,4-dinitrophenoxy)pyridine, particularly the electron-deficient pyridine (B92270) ring and the reactive dinitrophenoxy leaving group, make it a versatile building block for the synthesis of more complex molecules.
Precursors for Pyridinium (B92312) Salts and Ring-Opened Products
The pyridine nitrogen in this compound can be readily quaternized to form pyridinium salts. These salts are activated towards nucleophilic attack, which can lead to either substitution at the pyridine ring or, more interestingly, ring-opening reactions. The 2,4-dinitrophenoxy group is an excellent leaving group, facilitating these transformations.
The ring-opening of pyridinium salts, a reaction known for over a century, provides access to 5-amino-2,4-pentadienals, also known as Zincke aldehydes. acs.org While the direct ring-opening of this compound is not extensively documented, the principle of activating the pyridine ring towards nucleophilic attack and subsequent ring cleavage is a well-established synthetic strategy. acs.orgciac.jl.cn For instance, N-(2,4-dinitrophenyl)pyridinium chloride undergoes ring-opening upon treatment with nucleophiles. ciac.jl.cn A similar reactivity can be anticipated for pyridinium salts derived from this compound.
Furthermore, reductive ring-opening of pyridinium salts can lead to the formation of imino amines, which are valuable synthetic intermediates. researchgate.net This type of reaction expands the synthetic utility of pyridinium salts derived from this compound, offering pathways to saturated heterocyclic systems.
| Precursor | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| Substituted Pyridine | O-(2,4-dinitrophenyl)hydroxylamine | N-aminopyridinium salt | Electrophilic Amination | nih.gov |
| N-(2,4-Dinitrophenyl) Pyridinium Chloride | Aniline (B41778) | N-(5-anilino-2,4-pentadienylidene)aniline hydrochloride | Ring-Opening | ciac.jl.cn |
| Pyridinium Salt | Pyrrolidine, Triethylamine, Formic Acid, [Cp*RhCl2]2 | Imino amine | Reductive Ring-Opening | researchgate.net |
Scaffolds for the Construction of Fused Heterocyclic Systems
Pyridine and its derivatives are fundamental building blocks in the synthesis of fused heterocyclic systems due to their inherent reactivity and structural versatility. nih.govresearchgate.netossila.com The presence of the dinitrophenoxy group at the 3-position of the pyridine ring in this compound provides a handle for further functionalization and cyclization reactions, making it a potential scaffold for a variety of fused heterocycles.
While specific examples utilizing this compound as a direct precursor for fused heterocyclic systems are not prevalent in the literature, the general strategy of using substituted pyridines for this purpose is well-documented. For example, pyridine derivatives are used in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and other related polyfused heterocycles. researchgate.net The reactivity of this compound would likely allow it to participate in similar multi-step synthetic sequences to afford complex heterocyclic architectures.
Synthetic Utility in Functionalized Chromene and Pyrazolo Derivatives
The dinitrophenyl moiety is a key feature in the synthesis of various heterocyclic compounds, including pyrazolo derivatives. For instance, 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one serves as a key intermediate for the preparation of pyrazolo-pyrido-pyrimidine derivatives. nih.govresearchgate.net Although this example does not start from this compound, it highlights the utility of the dinitrophenyl group in directing the synthesis of pyrazole-containing heterocycles. It is conceivable that this compound could be used in reactions where the dinitrophenoxy group is displaced by a suitable nucleophile to introduce a pyridine moiety onto a pyrazole (B372694) precursor.
Similarly, chromene derivatives fused with pyridine rings, such as chromeno[4,3-b]pyridines, are an important class of compounds with various applications. nih.govclockss.orgresearchgate.net The synthesis of these fused systems often involves the reaction of a chromanone derivative with a pyridine precursor. The electrophilic nature of the pyridine ring in this compound could make it a suitable reaction partner in the construction of such fused systems.
| Starting Material(s) | Product(s) | Heterocyclic System | Reference(s) |
| 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, p-methoxybenzaldehyde, malononitrile | Pyrazolo-pyrido-pyrimidine derivatives | Pyrazolo, Pyridine, Pyrimidine | nih.govresearchgate.net |
| 3-Oxo-2-arylhydrazonopropanals, Thiochroman-4-one/Chroman-4-one | Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine derivatives | Chromene, Pyridine | nih.gov |
| 3-Acetylcoumarin, Ketonic compounds | Chromeno[3,4-c]pyridine derivatives | Chromene, Pyridine | clockss.org |
Development of Electrochromic Materials and Redox-Active Systems
Electrochromic materials, which change their optical properties in response to an applied electrical potential, are of great interest for applications such as smart windows and displays. scispace.com Conjugated polymers and metal complexes containing pyridine units have been investigated for their electrochromic properties. The electron-accepting nature of the pyridine ring, enhanced by the dinitrophenoxy substituent in this compound, suggests its potential as a building block for such materials.
Redox-active ligands play a crucial role in the design of functional metal complexes. Pyridine-based ligands are widely used in coordination chemistry, and their redox properties can be tuned by the introduction of electron-withdrawing or -donating groups. rsc.orgmdpi.com The dinitrophenoxy group in this compound would render the pyridine nitrogen less basic and the aromatic ring more susceptible to reduction. This could be exploited in the design of redox-active systems where the pyridine moiety participates in electron transfer processes.
Integration into Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. beilstein-journals.orgresearchgate.net Pyridine-containing conjugated polymers have been synthesized and investigated for their applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). rsc.org The incorporation of electron-deficient units, such as a dinitrophenoxy-substituted pyridine, into a polymer backbone can significantly influence the material's electronic properties, including its energy levels (HOMO and LUMO) and charge transport characteristics. rsc.org
The electron-withdrawing nature of the this compound unit could be utilized to create n-type or ambipolar conjugated polymers, which are less common than their p-type counterparts but are essential for the development of complementary circuits and efficient organic solar cells.
Chemical Sensor Design Principles (excluding biological sensing applications)
Chemical sensors are devices that detect the presence of specific chemical species. Fluorescent molecular sensors are particularly attractive due to their high sensitivity. Pyridine derivatives have been employed as fluorescent sensors for various analytes. mdpi.com The design of such sensors often involves a fluorophore whose emission properties are modulated by the interaction with the analyte.
The electron-deficient nature of the pyridine ring in this compound could be harnessed in the design of chemical sensors. For example, it could act as a quenching unit in a fluorescent sensor, where the fluorescence is turned on or off upon interaction with an analyte. Alternatively, the dinitrophenoxy group could be displaced by a target analyte in a substitution reaction, leading to a detectable optical response. The design of such sensors would rely on the principles of photoinduced electron transfer (PET) or other photophysical processes that are sensitive to the electronic environment of the fluorophore.
| Compound Class | Application | Key Features |
| Pyridinium Salts | Synthesis of complex molecules | Activated towards nucleophilic attack, good leaving group |
| Fused Heterocycles | Scaffolds for complex architectures | Versatile reactivity of the pyridine ring |
| Chromene and Pyrazolo Derivatives | Synthesis of functionalized heterocycles | Reactive dinitrophenyl moiety |
| Conjugated Polymers | Electrochromic and optoelectronic materials | Tunable electronic properties |
| Pyridine Derivatives | Chemical sensors | Modifiable photophysical properties |
Investigation for Nonlinear Optical (NLO) Material Properties
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the nonlinear optical (NLO) properties of the compound This compound . While the constituent chemical groups—a pyridine ring and a dinitrophenoxy group—are present in various molecules studied for their NLO characteristics, this specific isomer has not been the subject of dedicated investigation in this context.
Organic molecules with donor-acceptor functionalities and extended π-conjugated systems are often candidates for NLO materials. Pyridine-based organic crystals, for instance, are known to exhibit strong delocalization processes that can lead to superior NLO properties, including high NLO coefficients and wide optical transparency. The dinitrophenoxy moiety, with its electron-withdrawing nitro groups, can act as a strong acceptor group, which is a common feature in the design of NLO chromophores.
However, despite these promising structural features, no experimental or theoretical studies detailing the measurement of properties such as second-harmonic generation (SHG) efficiency or hyperpolarizability for This compound are currently available in published literature. Consequently, there is no data to present regarding its potential applications in materials science as an NLO material.
Environmental Transformation Pathways of Dinitrophenoxy Pyridine Analogues Abiotic Focus
Mechanisms of Photolytic Degradation in Aqueous and Atmospheric Phases
The photolytic degradation of 3-(2,4-Dinitrophenoxy)pyridine is anticipated to be a significant transformation pathway in both aqueous and atmospheric environments, driven by the absorption of ultraviolet (UV) radiation from sunlight. The presence of the dinitrophenyl group, a known chromophore, suggests a susceptibility to photochemical reactions.
In aqueous systems, direct photolysis is a likely mechanism. For analogous nitrodiphenyl ether herbicides, a primary photochemical reaction is the cleavage of the ether linkage. This would lead to the formation of 2,4-dinitrophenol (B41442) and 3-hydroxypyridine (B118123). Subsequent photochemical reactions could further transform these intermediates. For instance, 2,4-dinitrophenol itself can undergo photocatalytic degradation, resulting in the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic nitrogen compounds. researchgate.netasianpubs.org
Another potential photolytic pathway involves transformations of the nitro groups. The reduction of a nitro group to a nitroso group or an amino group can occur under the influence of UV light. For some nitroaromatic compounds, this can lead to the formation of various transformation products, some of which may be more mobile or toxic than the parent compound.
In the atmosphere, gas-phase photolysis can occur. Volatilized this compound would be subject to attack by photochemically generated reactive species, primarily hydroxyl radicals (•OH). The rate of this indirect photolysis would depend on the atmospheric concentration of these radicals and the specific rate constant for their reaction with the compound.
Hydrolytic Cleavage and Transformation Products
Hydrolysis is another key abiotic process that can contribute to the transformation of this compound in the environment. The ether linkage in the molecule is a potential site for hydrolytic cleavage. Studies on the hydrolysis of various ethers of 2,4-dinitrophenol have shown that the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgacs.org In this process, a nucleophile, such as a hydroxide (B78521) ion (OH-), attacks the carbon atom of the phenyl ring that is bonded to the ether oxygen, leading to the displacement of the phenoxy group.
For this compound, this would result in the formation of 2,4-dinitrophenol and 3-hydroxypyridine. The rate of this reaction is influenced by pH, with alkaline conditions generally favoring hydrolysis. The presence of two electron-withdrawing nitro groups on the phenyl ring activates it towards nucleophilic attack, potentially making the ether linkage susceptible to hydrolysis under certain environmental conditions. However, some research on analogous compounds like bis(2,4-dinitrophenyl) ether suggests that this ether linkage can be relatively stable under neutral conditions. sciencemadness.org
The primary transformation products expected from hydrolytic cleavage are:
2,4-Dinitrophenol
3-Hydroxypyridine
These products would then be subject to further degradation through other biotic and abiotic pathways.
Sorption Dynamics and Mobility in Environmental Compartments (e.g., soil, sediment)
The mobility and bioavailability of this compound in the environment are largely governed by its sorption to soil and sediment particles. The sorption behavior is influenced by the physicochemical properties of both the compound and the environmental matrix.
The presence of the nitroaromatic moiety suggests that several mechanisms could be involved in the sorption of this compound. For many nitroaromatic compounds, sorption to soil organic matter (SOM) is a dominant process. Specific interactions, such as π-π electron donor-acceptor (EDA) interactions between the electron-deficient nitroaromatic ring and electron-rich domains of SOM, are considered to play a significant role.
The pyridine (B92270) ring, being a weak base, can become protonated in acidic soils, leading to cation exchange as a potential sorption mechanism with negatively charged clay minerals and organic matter. However, in neutral to alkaline soils, the pyridine ring will be predominantly in its neutral form, and other interactions will be more important.
| Structural Moiety | Analogue Compound Class | Dominant Sorption Mechanism | Influencing Factors |
|---|---|---|---|
| Dinitrophenyl | Nitroaromatic Compounds | π-π Electron Donor-Acceptor (EDA) interactions with Soil Organic Matter (SOM) | Soil organic matter content, aromaticity of SOM |
| Pyridine | Pyridine-based Herbicides | Hydrophobic partitioning, Cation exchange (at low pH) | Soil pH, Cation Exchange Capacity (CEC), Clay content |
| Ether Linkage | Diphenyl Ether Herbicides | Hydrophobic interactions | Octanol-water partition coefficient (Kow) of the compound |
Modeling and Prediction of Abiotic Environmental Persistence
In the absence of direct experimental data, the environmental persistence of this compound can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These computational models predict the environmental fate of chemicals based on their molecular structure and physicochemical properties.
To model the abiotic persistence of this compound, several key parameters would be required as inputs for QSAR models. These include:
Molecular Weight: 306.19 g/mol
Octanol-Water Partition Coefficient (log Kow): A measure of the compound's hydrophobicity.
Water Solubility: The maximum amount of the compound that can dissolve in water.
Vapor Pressure: A measure of the compound's volatility.
Henry's Law Constant: Describes the partitioning of the compound between air and water.
These parameters can be estimated using various software programs based on the molecular structure of this compound. Once these properties are determined, they can be used in established QSAR models to predict endpoints such as:
Photodegradation half-life: The time it takes for half of the compound to be degraded by light.
Hydrolysis half-life: The time it takes for half of the compound to be degraded by water.
Soil sorption coefficient (Koc): A measure of the compound's tendency to bind to soil organic carbon.
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Methods for Substituted 3-(2,4-Dinitrophenoxy)pyridine
The synthesis of chiral molecules with high enantiomeric purity is a critical endeavor in modern chemistry, particularly for applications in pharmaceuticals and materials science. Future research should prioritize the development of stereoselective synthetic methods to introduce chirality into derivatives of this compound.
Currently, the synthesis of chiral pyridine (B92270) derivatives is an active area of research. researchgate.net Strategies involving the enantioselective addition of nucleophiles to pyridine precursors or the use of chiral catalysts in cross-coupling reactions to form the pyridyl ether linkage could be explored. researchgate.netresearchgate.net For instance, the use of chiral iridium pyridyl-phosphinite (Pyridophos) catalysts has shown great promise in the asymmetric hydrogenation of various substrates and could potentially be adapted for the synthesis of chiral precursors to this compound. researchgate.net
Furthermore, the development of methods for the kinetic resolution of racemic mixtures of substituted this compound derivatives could provide access to enantiomerically pure compounds. researchgate.net The exploration of enzyme-catalyzed reactions, which are known for their high stereoselectivity, could also be a fruitful avenue.
A key challenge will be to control the stereochemistry at specific positions on both the pyridine and the dinitrophenyl rings. This will require the design of highly specific catalysts and reaction conditions. The successful development of such methods would open up new possibilities for studying the chiroptical properties of these compounds and their interactions with biological systems.
| Synthetic Approach | Potential Catalyst/Method | Desired Outcome |
| Asymmetric Synthesis | Chiral Iridium Pyridophos Catalysts | Enantiomerically pure substituted 3-(2,4-dinitrophenoxy)pyridines |
| Kinetic Resolution | Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B) | Separation of racemic mixtures to yield enantiopure isomers |
| Desymmetrization | Chiral Lewis Acids or Organocatalysts | Introduction of chirality into prochiral precursors |
Advanced Mechanistic Elucidation of Complex Rearrangements and Photochemical Pathways
The presence of both a pyridine ring and a dinitrophenyl ether moiety in this compound suggests a rich potential for complex molecular rearrangements and photochemical reactions. A deeper understanding of these pathways is crucial for predicting the stability and reactivity of these compounds under various conditions.
One area of significant interest is the potential for Smiles rearrangements, a type of intramolecular nucleophilic aromatic substitution. rsc.orgresearchgate.netmanchester.ac.uk The electron-deficient nature of the dinitrophenyl ring makes it susceptible to nucleophilic attack, and the pyridine nitrogen could act as an internal nucleophile under certain conditions, potentially leading to novel heterocyclic structures. Theoretical studies on S-N type Smiles rearrangements on pyridine rings have provided a framework for understanding these processes, which involve intramolecular ipso-position substitution followed by ring closure. researchgate.net Future research could involve computational modeling and experimental studies to determine the feasibility and mechanism of such rearrangements in this compound and its derivatives.
The photochemical behavior of dinitrophenyl ethers is another important area for investigation. kyushu-u.ac.jp Photolysis of nitrodiphenyl ethers can lead to cleavage of the ether linkage and reduction of the nitro groups. kyushu-u.ac.jp The presence of the pyridine ring could influence these photochemical pathways, potentially leading to different products or reaction efficiencies. Time-resolved spectroscopic techniques combined with computational chemistry could be employed to map out the excited-state potential energy surfaces and identify transient intermediates. Understanding these photochemical pathways is essential for applications in photochemistry and for assessing the photostability of materials incorporating this scaffold.
| Reaction Type | Key Features | Potential Research Focus |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Elucidation of reaction mechanism and feasibility in this compound systems |
| Photochemical Cleavage | Cleavage of the ether linkage upon irradiation | Investigation of the influence of the pyridine ring on reaction pathways and products |
| Photoreduction | Reduction of the nitro groups under photochemical conditions | Studying the regioselectivity and mechanism of nitro group reduction |
Exploration of Novel Coordination Architectures and Catalytic Applications
The nitrogen atom of the pyridine ring in this compound provides a coordination site for metal ions, opening up the possibility of creating a wide range of novel coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the dinitrophenyl group can be expected to influence the coordination chemistry of the pyridine nitrogen, potentially leading to unique structural motifs and properties.
Future research should focus on the synthesis and characterization of metal complexes of this compound and its functionalized derivatives. researchgate.net The choice of metal ion and the introduction of other coordinating groups on the pyridine or phenoxy rings could be used to tune the dimensionality and topology of the resulting coordination architectures.
These novel coordination compounds could have a variety of applications, particularly in catalysis. acs.org The metal centers could act as active sites for a range of organic transformations, and the dinitrophenoxy moiety could influence the catalytic activity and selectivity through electronic and steric effects. For example, palladium(II) complexes with pyridine ligands have shown catalytic activity in cross-coupling reactions. acs.org The development of chiral coordination complexes could also lead to new asymmetric catalysts.
| Research Area | Focus | Potential Applications |
| Coordination Polymers/MOFs | Synthesis and structural characterization of metal complexes | Gas storage, separation, sensing |
| Homogeneous Catalysis | Investigation of catalytic activity in organic reactions | Cross-coupling reactions, oxidation, reduction |
| Asymmetric Catalysis | Development of chiral metal complexes | Enantioselective synthesis |
Integration of Machine Learning and AI in Predictive Chemistry for Dinitrophenoxy Pyridine Systems
ML models can be trained on existing chemical data to predict a wide range of properties for new, un-synthesized derivatives of this compound. nih.gov This includes predicting their reactivity, stability, and potential biological activity. For instance, AI algorithms can be used to predict the most likely products of complex rearrangements or photochemical reactions, saving significant experimental time and resources. rsc.orgarxiv.org
Furthermore, AI can be employed in the de novo design of dinitrophenoxy pyridine derivatives with specific desired properties. researchgate.net Generative models can explore vast chemical spaces to propose novel structures with optimized characteristics for applications in materials science or medicinal chemistry. The use of ML-assisted material genome approaches has already shown success in designing pyridine-based polymers for specific applications. nih.govacs.org
| AI/ML Application | Objective | Expected Outcome |
| Property Prediction | Predict physicochemical and biological properties | Rapid screening of virtual libraries of derivatives |
| Reaction Pathway Prediction | Elucidate complex reaction mechanisms | Guidance for synthetic planning and understanding of reactivity |
| De Novo Design | Generate novel molecules with tailored properties | Accelerated discovery of new functional materials and bioactive compounds |
Design of Next-Generation Functional Materials with Tailored Optoelectronic and Sensing Capabilities
The unique electronic structure of this compound, arising from the combination of an electron-donating pyridyl ether group and electron-withdrawing dinitro-substituted phenyl ring, makes it a promising building block for the design of novel functional materials with tailored optoelectronic and sensing properties.
The development of π-conjugated materials based on this scaffold could lead to new organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). taylorfrancis.com The introduction of different substituents on the pyridine and phenoxy rings can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the optical and electronic properties of the resulting materials. The use of dicyanopyridine motifs has already been shown to be effective in creating electron-transporting semiconductors. rsc.org
Furthermore, the dinitrophenyl moiety is a well-known functional group for the detection of certain analytes. For instance, probes based on the thiolysis of dinitrophenyl ethers have been developed for the detection of hydrogen sulfide. researchgate.net This suggests that materials incorporating the this compound unit could be designed as chemosensors for a variety of species. The pyridine nitrogen could also serve as a binding site for metal ions, allowing for the development of ion sensors.
| Material Type | Target Property | Potential Application |
| Organic Semiconductors | Tunable HOMO/LUMO levels, high charge carrier mobility | OLEDs, OPVs, OFETs |
| Chemosensors | High sensitivity and selectivity for specific analytes | Environmental monitoring, medical diagnostics |
| Nonlinear Optical Materials | Large second- or third-order nonlinear optical response | Optical switching, frequency conversion |
Q & A
Q. What synthetic strategies are recommended for preparing 3-(2,4-Dinitrophenoxy)pyridine?
The compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on pyridine reacts with 2,4-dinitrofluorobenzene. Key steps include:
- Using anhydrous DMF as the solvent with potassium carbonate as a base.
- Maintaining temperatures between 60–80°C for 12–24 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane gradient). Characterization requires NMR to confirm substitution patterns and FTIR to identify nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
Q. What spectroscopic methods validate the structure of this compound?
Essential techniques include:
- 1H/13C NMR : To resolve aromatic protons and confirm ether linkage.
- FTIR : Detects nitro group stretching and pyridine ring vibrations.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+ ions).
- Elemental analysis : Ensures purity (>98%) and stoichiometric consistency .
Q. What stability considerations are critical for storing this compound?
Due to its nitroaromatic structure:
- Store in airtight containers at <25°C, away from heat, light, and reducing agents.
- Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds.
- Monitor for degradation via HPLC and cyclic voltammetry to detect reduction byproducts .
Advanced Research Questions
Q. How does this compound function as a turn-on fluorescent probe for H2S detection?
The dinitrophenoxy group acts as a fluorescence quencher via photoinduced electron transfer (PET). H2S cleaves the ether bond, restoring emission from the conjugated fluorophore (e.g., chromenone or pyrene). Mechanistic validation involves:
Q. How can researchers optimize selectivity for H2S over competing thiols (e.g., glutathione)?
Strategies include:
- Introducing steric hindrance near the reactive site to block bulkier thiols.
- Chelation-enhanced fluorescence (CHEF) systems that leverage H2S-specific nucleophilicity.
- Competitive titration experiments with cysteine and glutathione under physiological conditions .
Q. What experimental designs resolve contradictions in solvent-dependent reactivity of this compound derivatives?
- Perform Kamlet-Taft solvent parameter analysis to correlate reactivity with polarity and hydrogen-bonding capacity.
- Use in situ NMR to monitor reaction progress in different solvents (e.g., DMSO vs. THF).
- Validate with density functional theory (DFT) calculations of transition states .
Safety and Handling
Q. What safety protocols are mandatory when handling this compound?
- Use explosion-proof equipment and conduct reactions behind safety shields.
- Wear PPE: nitrile gloves, flame-resistant lab coats, and safety goggles.
- Avoid friction, impact, or exposure to open flames.
- Follow spill protocols: neutralize with wet sand and dispose via hazardous waste channels .
Q. How should researchers assess thermal hazards during scale-up synthesis?
- Perform differential scanning calorimetry (DSC) to identify exothermic peaks.
- Use accelerating rate calorimetry (ARC) to model runaway reaction scenarios.
- Implement cooling jackets and incremental reagent addition to control reaction exothermicity .
Methodological Validation
Q. What analytical workflows confirm the absence of byproducts in synthesized this compound?
Q. How can computational chemistry guide the design of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
